![molecular formula C11H10ClN5O2S B2468743 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 869068-24-6](/img/structure/B2468743.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in its structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from biologically active 1-aryl-2-hydrazinoimidazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered heterocyclic ring analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains an amine group (-NH2), a sulfanyl group (-SH), and an acetamide group (CH3CONH2).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Chemical Interactions
One study characterized an antiviral active molecule similar to the compound , emphasizing its vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers. Such detailed analysis aids in understanding the molecule's stability and interactions within a crystal structure, offering insights into its potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Studies
Research into sulfanilamide derivatives, which share a structural resemblance with the compound, has shown a variety of biological activities. These derivatives were characterized for their antimicrobial properties against bacterial and fungal strains, although the results indicated moderate to no significant activity in some cases. Such studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships of these compounds (Lahtinen et al., 2014).
Enzyme Inhibition
Another area of application is the exploration of enzyme inhibition properties. Derivatives of 1,3,4-oxadiazole and acetamide, similar to the compound of interest, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Such research contributes to identifying new therapeutic agents by understanding how these molecules interact with biological enzymes and potentially inhibit their activity, offering pathways for drug development (Nafeesa et al., 2017).
Antiviral Activity
The compound and its derivatives have also been evaluated for antiviral activity. For example, research on derivatives targeting the Flu A (H1N1) virus showed promising results, indicating the potential of these molecules as antiviral agents. This opens up avenues for the development of new treatments for viral infections, underscoring the importance of such compounds in medicinal chemistry (Demchenko et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGYPJJRVGMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)
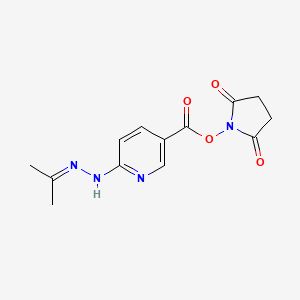


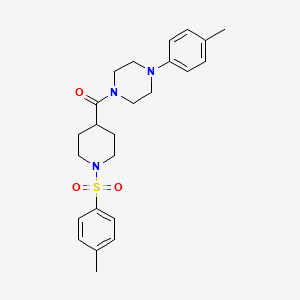

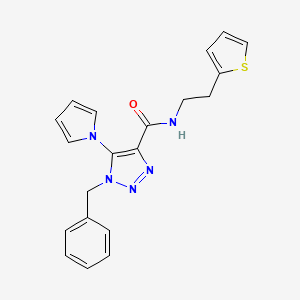
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)

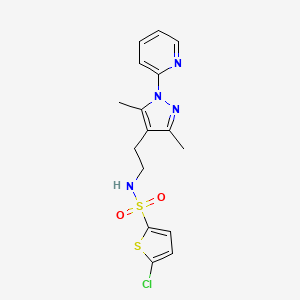
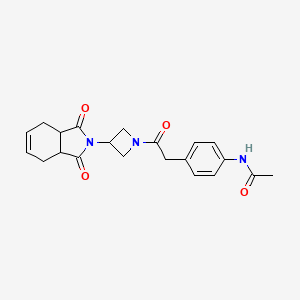
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)
![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)